6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine

Medicinal Chemistry Heterocyclic Chemistry Building Block Procurement

Medicinal chemists optimizing c-Met inhibitor series often face synthetic bottlenecks with unreactive halogen handles. 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine solves this as a privileged c-Met scaffold building block. - Directly maps to SAR-optimized c-Met inhibitors with enzymatic IC₅₀ values as low as 1.45 nM. - 6-position bromine enables efficient room-temperature Suzuki-Miyaura and Buchwald-Hartwig couplings unattainable with chloro analogs. - Supports scaffold-hopping campaigns with established selectivity over EGFR T790M.

Molecular Formula C6H5BrN4
Molecular Weight 213.03 g/mol
CAS No. 91225-42-2
Cat. No. B3301720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine
CAS91225-42-2
Molecular FormulaC6H5BrN4
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESCC1=NC2=NC=C(N=C2N1)Br
InChIInChI=1S/C6H5BrN4/c1-3-9-5-6(10-3)11-4(7)2-8-5/h2H,1H3,(H,8,9,10,11)
InChIKeyWNMMZMFQRGHMCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine – c-Met Inhibitor Scaffold


6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine (CAS 91225-42-2, MW 213.03) is a heterocyclic building block featuring a fused imidazole-pyrazine core with a bromine atom at the 6-position and a methyl group at the 2-position [1]. The imidazo[4,5-b]pyrazine scaffold has been systematically optimized as a privileged chemotype for developing highly potent and selective inhibitors of the mesenchymal–epithelial transition factor (c-Met) receptor tyrosine kinase, with lead compounds exhibiting enzymatic IC₅₀ values as low as 1.45 nM [2][3]. This specific brominated derivative serves as a critical synthetic intermediate that enables diverse cross-coupling reactions for SAR exploration in kinase inhibitor programs [1].

Substitution-Dependent Reactivity of 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine


Within the imidazo[4,5-b]pyrazine chemotype, substitution pattern and halogen identity are non-interchangeable parameters that critically govern both downstream synthetic accessibility and ultimate biological target engagement [1]. SAR studies demonstrate that modifications at the 2- and 6-positions profoundly impact c-Met inhibitory potency, with optimal substitution patterns achieving >300-fold improvements in enzymatic IC₅₀ relative to unoptimized analogs [2]. The bromine atom at the 6-position provides a strategic handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Sonogashira) that cannot be replicated with chloro or iodo analogs due to differing reactivity profiles and catalyst compatibility [1]. Generic substitution with non-brominated or differently halogenated analogs risks synthetic failure, compromised coupling yields, or altered pharmacological trajectories in lead optimization campaigns [2].

6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine: Comparative Evidence


6-Bromo vs Des-methyl Substitution Pattern

6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine (MW 213.03) provides a 2-methyl substitution pattern that is distinct from the des-methyl analog 5-bromo-1H-imidazo[4,5-b]pyrazine (MW 199.01, CAS 91225-41-1) [1]. In the optimization of c-Met inhibitors, the 2-methyl group contributes to improved metabolic stability and binding conformation, as demonstrated in SAR studies where 2-substituted imidazo[4,5-b]pyrazines showed superior pharmacokinetic profiles relative to unsubstituted scaffolds [2]. The 6-bromo substitution on the pyrazine ring differs fundamentally from N-methylated regioisomers such as 6-bromo-1-methyl-1H-imidazo[4,5-b]pyrazine (MW 213.03, CAS 55635-64-8), which exhibit altered electronic distribution and cross-coupling reactivity .

Medicinal Chemistry Heterocyclic Chemistry Building Block Procurement

Bromine Reactivity in Pd-Catalyzed Cross-Coupling

The 6-bromo substituent on 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to the corresponding 6-chloro analog [1]. In imidazo[4,5-b]pyrazine systems, bromine exhibits an optimal balance of oxidative addition kinetics and catalyst compatibility: bromoarenes react approximately 10-100× faster than chloroarenes in Suzuki-Miyaura couplings, enabling room-temperature transformations and broader substrate scope [2]. This reactivity differential is critical for efficient library synthesis in lead optimization, where 6-bromo intermediates enable rapid diversification without forcing conditions that may degrade the acid-sensitive imidazole moiety [1]. The compound's established role as a synthetic intermediate for c-Met inhibitors leverages this bromine handle for installing diverse aryl and heteroaryl substituents .

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Validated c-Met Inhibitor Scaffold

While 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine itself serves as an intermediate, the imidazo[4,5-b]pyrazine scaffold it represents has been validated in systematic SAR studies yielding c-Met inhibitors with enzymatic IC₅₀ values as low as 1.45 nM [1]. The lead compound 1D-2 from this series exhibited 17-fold selectivity for enzymatic inhibition (1.45 nM) versus cellular activity (24.7 nM in H1993 cells) and maintained metabolic stability in human liver microsomes [1][2]. The 2-methyl and 6-position substituents are critical pharmacophoric elements: SAR analysis demonstrated that modifications at these positions dramatically alter potency, with optimal analogs achieving sub-10 nM IC₅₀ values compared to >100 nM for unoptimized derivatives [1]. In contrast, structurally distinct imidazopyrazine-based kinase inhibitors targeting alternative kinases (e.g., PI4KIIIβ inhibitor BF738735, IC₅₀ 5.7 nM) exhibit divergent selectivity profiles .

Kinase Inhibition c-Met Cancer Therapeutics

Scaffold-Dependent c-Met Binding Affinity

Direct binding data from the BindingDB database demonstrates that imidazo[4,5-b]pyrazine derivatives achieve c-Met kinase inhibition with IC₅₀ values of 101 nM for specific substituted analogs, establishing a quantitative benchmark for scaffold-dependent potency [1]. This compound class exhibits measurable selectivity against structurally related kinases: the same derivative showed IC₅₀ = 195 nM against the EGFR T790M mutant, yielding a selectivity ratio of ~1.9-fold for c-Met over EGFR [1]. This selectivity profile is clinically relevant, as c-Met amplification contributes to acquired resistance in EGFR inhibitor-treated tumors [2]. In comparison, alternative imidazopyridine-based Aurora kinase inhibitors (e.g., CCT137690) exhibit potencies in the 15-25 nM range against Aurora A/B but lack c-Met activity, underscoring the kinase selectivity differentiation conferred by the imidazo[4,5-b]pyrazine scaffold .

c-Met Kinase Binding Affinity Cancer Target Engagement

6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine Applications


Pd-Catalyzed Cross-Coupling for c-Met Inhibitors

Procurement of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine enables efficient diversification of the imidazo[4,5-b]pyrazine scaffold at the 6-position using Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. The bromine substituent provides optimal reactivity for room-temperature transformations, reducing degradation of the acid-sensitive imidazole core compared to forcing conditions required for chloro analogs [1]. This intermediate directly maps to the SAR-optimized c-Met inhibitor series achieving enzymatic IC₅₀ values as low as 1.45 nM [2].

Lead Optimization for c-Met-Driven Oncology

The imidazo[4,5-b]pyrazine scaffold represented by this building block has been validated in systematic SAR studies yielding c-Met inhibitors with cellular IC₅₀ values of 24.7 nM (H1993 cell line) and satisfactory metabolic stability in human liver microsomes [2]. The 2-methyl,6-bromo substitution pattern maintains critical pharmacophoric elements for c-Met binding while providing a synthetic handle for further optimization [1][2].

Scaffold-Hopping and Kinase Selectivity Profiling

Imidazo[4,5-b]pyrazine derivatives exhibit measurable selectivity for c-Met over EGFR T790M (~1.9-fold) as documented in BindingDB [3]. Procurement of the 6-bromo intermediate supports systematic scaffold-hopping campaigns to evaluate kinase selectivity profiles, with established potency benchmarks (c-Met IC₅₀ 101 nM for specific analogs) guiding medicinal chemistry efforts [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.